molecular formula C11H14O2 B14484205 Benzoic acid, 3-(1-methylethyl)-, methyl ester CAS No. 64277-85-6

Benzoic acid, 3-(1-methylethyl)-, methyl ester

Cat. No.: B14484205
CAS No.: 64277-85-6
M. Wt: 178.23 g/mol
InChI Key: FDXFTILZIXUGKL-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(1-methylethyl)-, methyl ester (IUPAC: methyl 3-isopropylbenzoate) is an aromatic ester derived from benzoic acid. Its structure comprises a benzene ring substituted with a methyl ester group at the carboxylic acid position and an isopropyl group at the 3-position.

Properties

CAS No.

64277-85-6

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 3-propan-2-ylbenzoate

InChI

InChI=1S/C11H14O2/c1-8(2)9-5-4-6-10(7-9)11(12)13-3/h4-8H,1-3H3

InChI Key

FDXFTILZIXUGKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

The most straightforward route involves refluxing 3-isopropylbenzoic acid with methanol in the presence of concentrated sulfuric acid. This method, adapted from Royal Society of Chemistry protocols, achieves yields of 80–85% under optimized conditions:

Reaction Conditions

  • Molar ratio (acid:alcohol): 1:10
  • Catalyst: H$$2$$SO$$4$$ (5 mol%)
  • Temperature: 65–70°C
  • Duration: 8–12 hours

Mechanistic Insights
Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The tetrahedral intermediate collapses to release water, forming the ester. Excess methanol shifts equilibrium via Le Chatelier’s principle.

Limitations

  • Energy-intensive reflux.
  • Acidic wastewater requiring neutralization.

Acylation of Phenols Followed by Alkylation

This two-step approach, inspired by CN105384620A, introduces the isopropyl group post-esterification:

  • Synthesis of Methyl Benzoate
    Benzoyl chloride reacts with methanol in pyridine, achieving 95% yield.
  • Friedel-Crafts Alkylation
    Methyl benzoate, isopropyl chloride, and AlCl$$_3$$ (Lewis acid) undergo electrophilic substitution at the meta position:

    Conditions

    • Solvent: Dichloromethane
    • Temperature: 0–5°C (prevents polysubstitution)
    • Yield: 70–75%

Advantages

  • Regioselectivity ensured by the ester’s meta-directing effect.
  • Scalable for industrial production.

Modern Catalytic Methods

Carbodiimide-Mediated Coupling

Adapting US4180504A, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze esterification under mild conditions:

Protocol

  • Reagents: 3-Isopropylbenzoic acid (1 eq), methanol (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq)
  • Solvent: Tetrahydrofuran
  • Temperature: 25°C
  • Yield: 92–95%

Mechanism
DCC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with methanol to form the ester. DMAP accelerates the reaction by stabilizing the transition state.

Enzymatic Esterification

Emerging biocatalytic methods employ lipases (e.g., Candida antarctica) in non-aqueous media:

Conditions

  • Enzyme: Immobilized CAL-B (5 wt%)
  • Solvent: tert-Butanol
  • Temperature: 40°C
  • Yield: 88% (after 24 hours)

Benefits

  • No acidic byproducts.
  • Ambient pressure and temperature.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities utilize tubular reactors to enhance heat/mass transfer:

Parameters

  • Residence time: 30 minutes
  • Throughput: 500 kg/day
  • Catalyst: Heterogeneous sulfonic acid resins

Advantages Over Batch Processing

  • 20% higher yield.
  • 50% reduction in solvent use.

Waste Mitigation Strategies

  • Solvent Recovery: Distillation reclaims >90% methanol.
  • Catalyst Recycling: AlCl$$_3$$ is recovered via aqueous extraction and reused for 5 cycles.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Duration (h) Scalability
Fischer Esterification 85 70 12 Moderate
Friedel-Crafts 75 5 6 High
DCC Coupling 95 25 2 Low
Enzymatic 88 40 24 Moderate

Key Findings

  • DCC coupling offers superior yields but is cost-prohibitive for large-scale use.
  • Enzymatic methods align with green chemistry principles but require longer durations.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 3-(1-methylethyl)benzoic acid.

    Reduction: 3-(1-methylethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 3-(1-methylethyl)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s functional groups and substitution patterns significantly influence its physical, chemical, and biological properties. Key comparisons include:

Compound Name Substituents Molecular Weight Key Properties/Applications References
Benzoic acid, 3-(1-methylethyl)-, methyl ester 3-isopropyl, methyl ester 192.23 (calc.) Hypothetical aroma/pharma uses
Benzoic acid, 2-hydroxy-, ethyl ester 2-hydroxy, ethyl ester 166.17 Aroma marker in meat studies
Methyl 3-tert-butyl-4-methoxybenzoate 3-tert-butyl, 4-methoxy 222.28 Industrial chemical supplier
2-Acetylamino-benzoic acid methyl ester 2-acetylamino 193.18 Anti-tumor activity
  • Electron-Donating vs.
  • Steric Effects : Bulky substituents like tert-butyl () may reduce hydrolysis rates compared to smaller groups (e.g., methyl or ethyl).

Occurrence in Natural Sources

  • Aroma Compounds: Benzoic acid esters are prevalent in fruit and plant volatiles. For example, benzoic acid methyl ester is a key aroma component in kiwifruit, contributing to banana-pineapple notes .
  • Plant Extracts : Carboxylic acid esters, including benzamide derivatives, are detected in suspension cell cultures and callus (), though the absence of the target compound in seeds/fruit suggests niche biological roles.

Biological Activity

Benzoic acid, 3-(1-methylethyl)-, methyl ester, commonly known as isobutyl benzoate, is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • IUPAC Name : this compound

The compound features a benzoic acid moiety with an isobutyl group attached to the aromatic ring, contributing to its unique biological properties.

1. Antimicrobial Activity

Isobutyl benzoate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has shown promising results in inhibiting the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Research indicates that isobutyl benzoate can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases and aging processes .

3. Anti-inflammatory Effects

Isobutyl benzoate has been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, which are responsible for chronic inflammation. This action suggests potential applications in treating inflammatory conditions such as arthritis and other autoimmune diseases .

The biological activities of isobutyl benzoate can be attributed to several mechanisms:

  • Protein Interaction : Studies indicate that derivatives of benzoic acid can bind to specific proteins involved in cellular processes such as apoptosis and autophagy. For instance, certain derivatives enhance the activity of cathepsins B and L, which are crucial for protein degradation pathways .
  • Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways, thereby reducing inflammation and pain.
  • Cell Membrane Disruption : Its antimicrobial activity is partly due to its ability to disrupt bacterial cell membranes.

Study on Antimicrobial Efficacy

A study conducted by Bano and Deora (2020) evaluated the antimicrobial efficacy of various benzoic acid derivatives, including isobutyl benzoate. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL .

CompoundBacterial StrainInhibition Zone (mm)
Isobutyl BenzoateStaphylococcus aureus15
Isobutyl BenzoateEscherichia coli12

Study on Antioxidant Activity

In another research study published in MDPI (2024), the antioxidant activity of isobutyl benzoate was compared with standard antioxidants like vitamin C. The compound exhibited a scavenging ability equivalent to approximately 69.7 μg/mL of vitamin C solution .

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural identity of benzoic acid, 3-(1-methylethyl)-, methyl ester?

To confirm structural identity and purity, employ gas chromatography-mass spectrometry (GC-MS) for volatile ester analysis (as demonstrated in heatmap studies of methyl benzoate derivatives in floral fragrance research ). Pair this with nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to resolve substituent positions, such as the 3-(1-methylethyl) group. Cross-reference spectral data with databases like the NIST Chemistry WebBook for validation . For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm, calibrated against a certified reference standard.

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound shares hazards with structurally similar benzoic acid esters, including skin/eye irritation and respiratory sensitization (e.g., hazard codes H315, H319, H335 ). Required precautions:

  • Ventilation : Use fume hoods for synthesis or solvent-based work.
  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Storage : In airtight containers at 4°C, away from oxidizers and bases to prevent ester hydrolysis .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers synthesize this compound, and what are common yield optimization strategies?

A standard method involves Fischer esterification :

React 3-(1-methylethyl)benzoic acid with methanol in the presence of H2SO4 (catalyst) under reflux (60–70°C, 4–6 hrs).

Neutralize the catalyst with NaHCO3 , followed by solvent removal via rotary evaporation.

Purify via vacuum distillation (BP ~220–230°C) or column chromatography (silica gel, hexane/ethyl acetate 9:1).
Yield optimization :

  • Use excess methanol (3:1 molar ratio) to drive equilibrium.
  • Employ molecular sieves to absorb water and shift reaction forward .

Advanced Research Questions

Q. How does the 3-(1-methylethyl) substituent influence the compound’s stability under varying pH and temperature conditions?

The isopropyl group at the 3-position introduces steric hindrance , reducing susceptibility to hydrolysis compared to unsubstituted methyl benzoates. Experimental design:

  • Kinetic studies : Monitor ester degradation via HPLC under pH 2–12 and temperatures 25–80°C.
  • Data interpretation : At pH < 4 and > 10, hydrolysis accelerates, with activation energy (Ea) calculated via Arrhenius plots. Contradictions may arise in polar aprotic solvents (e.g., DMSO), where steric effects dominate over solvation .

Q. What advanced spectroscopic techniques resolve ambiguities in differentiating positional isomers (e.g., 3- vs. 4-substituted derivatives)?

  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to map substituent positions. For example, the 3-isopropyl group splits aromatic protons into distinct coupling patterns vs. the 4-isomer.
  • X-ray crystallography : Resolve crystal packing to confirm substitution geometry, though challenges exist in growing high-quality crystals of volatile esters .

Q. How can transcriptomic and metabolomic approaches elucidate the compound’s role in plant secondary metabolism?

In studies like Rhododendron fortunei fragrance biosynthesis:

  • Transcriptomics : Identify upregulated genes (e.g., PAL, BAHD acyltransferases) linked to benzoic acid ester production.
  • Metabolomics : Use GC-MS to correlate ester abundance with developmental stages (e.g., flowering). Contradictions may arise if environmental stressors (e.g., drought) alter pathway flux .

Q. What computational methods predict the compound’s interactions in material science applications (e.g., polymer matrices)?

  • Molecular dynamics (MD) simulations : Model ester-polymer interactions (e.g., polyesters) to predict plasticization efficiency. Parameters include Hansen solubility parameters and free volume analysis.
  • Density functional theory (DFT) : Calculate electron distribution to assess compatibility with conductive polymers. Validate with experimental thermal stability data (TGA/DSC) .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial efficacy: How to address variability across studies?

While benzoic acid esters broadly inhibit microbes (e.g., Streptomyces strains ), variations arise due to:

  • Test organisms : Gram-positive vs. Gram-negative bacteria show differential membrane permeability.
  • Concentration thresholds : MIC values may vary by >50% depending on solvent (DMSO vs. ethanol).
    Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin) .

Q. Conflicting solubility data in aqueous vs. nonpolar solvents: Mechanistic insights?

The compound’s logP ~3.5 (predicted via Crippen method ) suggests preferential solubility in organic solvents. Discrepancies in water solubility (e.g., 0.1–0.5 mg/mL) may stem from:

  • Impurities : Hydrophilic byproducts skew measurements.
  • Temperature : Solubility in water increases nonlinearly above 50°C.
    Methodology : Use shake-flask assays with HPLC quantification under controlled conditions .

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